Methyl 9-methylundecanoate
Description
Contextualization within Branched-Chain Fatty Acid Methyl Esters
Branched-chain fatty acids (BCFAs) and their corresponding methyl esters are found in various natural sources, including ruminant products like milk and meat, fish, and certain fermented foods. acs.org They are characterized by one or more methyl branches along the main carbon chain. acs.org This branching distinguishes them from the more common straight-chain fatty acids. BCFAs can be classified based on the position of the methyl group, with iso- and anteiso-branched chains being common examples where the methyl group is near the end of the chain. wur.nl
In the context of BC-FAMEs, the position of the methyl branch significantly influences the molecule's physical and chemical properties. For instance, branching can lower the melting point and alter the viscosity compared to linear FAMEs of the same carbon number. researchgate.net This has led to research into their potential use as cold flow improvers for biodiesel, where maintaining fluidity at low temperatures is crucial. researchgate.netmdpi.com While much of this research has focused on more common isomers like methyl iso-oleate, the principles apply to the broader class of BC-FAMEs, including methyl 9-methylundecanoate. The study of such compounds is essential for understanding how structural variations in fatty acid esters impact their macroscopic properties and potential applications.
Historical Trajectory of Research on this compound
Historically, research on fatty acid methyl esters has been extensive, largely driven by their importance in biological systems and their application in the food and fuel industries. The development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) has been pivotal in identifying and quantifying a vast array of FAMEs, including branched-chain variants. s4science.atcustoms.go.jp
Specific research focusing on this compound has often been in the context of broader studies on chemical synthesis and pheromone identification. For instance, studies on the Friedel–Crafts alkylation of benzene (B151609) with methyl 10-undecenoate have identified methyl 9-methyldecanoate as a product resulting from methyl migration, a reaction that highlights the complex rearrangements that can occur in fatty acid esters under certain conditions. researchgate.netresearchgate.netsemanticscholar.org
More recently, the compound has been noted in the context of insect pheromone research. While not always the primary active component, related undecanoates and their derivatives are used as internal standards in the quantitative analysis of insect pheromones, such as those of the parasitic wasp Nasonia vitripennis. fu-berlin.debiologists.comnih.govroyalsocietypublishing.org The precise identification and quantification of these signaling molecules are crucial for understanding insect behavior and developing pest management strategies. The use of methyl undecanoate as an internal standard in these studies underscores the importance of having well-characterized, related compounds for accurate analytical measurements. scientificlabs.co.ukmedchemexpress.commedchemexpress.com
Fundamental Research Questions and Scholarly Relevance
The scholarly relevance of this compound stems from several fundamental research questions:
Synthesis and Isomerization: How can this compound and its isomers be synthesized efficiently? Research into reactions like the Friedel–Crafts alkylation continues to explore the mechanisms of carbocation rearrangement and methyl migration, which can lead to the formation of various branched-chain esters. researchgate.netresearchgate.net Understanding these reaction pathways is fundamental to synthetic organic chemistry and the production of specific isomers for further study.
Analytical Characterization: What are the definitive spectroscopic and chromatographic signatures of this compound? Accurate data from techniques like GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for its unambiguous identification in complex mixtures. researchgate.netucsd.edu The availability of this data in spectral libraries is crucial for researchers in various fields.
Biological and Industrial Significance: Does this compound possess unique biological activities or industrial properties? The broader class of BC-FAMEs is being investigated for its role in biological systems and for applications such as improving the cold flow properties of biodiesel. researchgate.netmdpi.com Determining the specific properties of the 9-methyl isomer could uncover new applications. Its potential role as a pheromone or pheromone precursor in insects also remains an area of active investigation. fu-berlin.debiologists.com
The study of this compound, while specific, contributes to the broader understanding of branched-chain fatty acid esters. Its investigation provides insights into fundamental chemical reactions, enhances analytical capabilities, and holds the potential for discovering novel applications in biology and industry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 9-methylundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-4-12(2)10-8-6-5-7-9-11-13(14)15-3/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWAVFSGXPEYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Derivatization of Methyl 9 Methylundecanoate
Established Methodologies for Regiospecific Synthesis
The regiospecific synthesis of methyl 9-methylundecanoate hinges on two key transformations: the formation of the methyl ester and the selective introduction of the methyl group at the ninth carbon atom.
Esterification Routes from Undecanoic Acid Derivatives
The formation of the methyl ester is typically achieved through the esterification of the corresponding carboxylic acid, 9-methylundecanoic acid. The Fischer-Speier esterification is a classic and widely employed method for this purpose. masterorganicchemistry.comathabascau.cachemguide.co.ukmasterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol (B129727), with a strong acid such as sulfuric acid or hydrochloric acid serving as the catalyst. The equilibrium of the reaction is driven towards the product side by using a large excess of methanol.
Alternatively, esterification can be carried out under milder conditions using reagents such as diazomethane (B1218177). However, the toxicity and explosive nature of diazomethane limit its application on a larger scale. Another approach involves the reaction of the corresponding acyl chloride or anhydride (B1165640) with methanol. These methods are generally faster and proceed to completion but require the prior preparation of the more reactive carboxylic acid derivative.
Table 1: Comparison of Esterification Methods for 9-methylundecanoic Acid
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | 9-methylundecanoic acid, Methanol, Strong acid catalyst (e.g., H₂SO₄) | Reflux | Cost-effective, simple procedure | Reversible reaction, requires excess alcohol |
| Diazomethane | 9-methylundecanoic acid, Diazomethane (CH₂N₂) | Mild, room temperature | High yield, mild conditions | Toxic, explosive, not suitable for large scale |
| Acyl Chloride/Anhydride | 9-methylundecanoyl chloride or anhydride, Methanol | Often at room temperature | Fast, high conversion | Requires preparation of reactive intermediates |
Strategies for Methyl Group Introduction at C-9 Position
The crucial step in the synthesis of this compound is the regioselective introduction of the methyl group at the C-9 position. Several strategies can be envisioned, primarily starting from functionalized undecanoic acid derivatives.
One plausible approach involves the conjugate addition of a methyl nucleophile to an α,β-unsaturated ester, such as methyl undec-9-enoate. Organocuprates, specifically lithium dimethylcuprate (Gilman reagent), are highly effective for 1,4-addition reactions and would be expected to deliver the methyl group to the C-9 position. nih.gov This method offers a direct way to form the C-C bond at the desired location.
Another strategy could utilize a ketone precursor. For instance, the synthesis could commence with 9-oxoundecanoic acid. This keto acid can be esterified to methyl 9-oxoundecanoate. Subsequent reaction with a methyl Grignard reagent (methylmagnesium bromide) or methyllithium (B1224462) would initially form a tertiary alcohol at the C-9 position. A subsequent deoxygenation step would be required to yield the desired 9-methyl derivative.
A two-step approach starting from methyl 10-undecenoate is also conceivable. Hydroformylation of the terminal alkene would introduce a formyl group, leading to a mixture of linear and branched aldehydes. researchgate.netox.ac.uk After separation, the branched aldehyde (at the C-10 position) could potentially be isomerized or the linear aldehyde could be further manipulated. A more direct approach would be a hydroformylation reaction that favors the formation of the branched aldehyde at the C-9 position, followed by reduction of the aldehyde to a methyl group. However, controlling the regioselectivity of hydroformylation to favor the internal branched product can be challenging.
Enantioselective Synthesis of Chiral this compound Isomers
The C-9 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-methyl 9-methylundecanoate. The synthesis of enantiomerically pure forms requires the use of asymmetric synthetic strategies.
Asymmetric Catalysis in C-9 Stereocenter Formation
Asymmetric catalysis offers an elegant approach to establishing the stereocenter at the C-9 position. One potential strategy is the asymmetric hydrogenation of a suitable prochiral precursor, such as methyl 9-methyleneundecanoate. The use of chiral transition metal catalysts, for example, those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, could facilitate the enantioselective reduction of the double bond to introduce the chiral methyl group.
Another catalytic approach could involve the asymmetric conjugate addition of a methyl group to methyl undec-9-enoate. The use of a chiral copper catalyst in conjunction with a methyl organometallic reagent could potentially afford one enantiomer in excess.
Chiral Pool Approaches to Enantiomerically Pure Compounds
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral this compound, a starting material with a pre-existing stereocenter that can be elaborated into the target molecule is required. For instance, a chiral building block containing a methyl-substituted carbon atom could be coupled with a suitable C8 chain to construct the undecanoate backbone.
A well-established method for introducing chirality is the use of chiral auxiliaries. caymanchem.com In this approach, a prochiral undecanoic acid derivative is covalently attached to a chiral auxiliary. The chiral auxiliary then directs the diastereoselective introduction of the methyl group at the C-9 position. Subsequent removal of the auxiliary reveals the enantiomerically enriched 9-methylundecanoic acid, which can then be esterified. While effective, this method requires stoichiometric amounts of the chiral auxiliary and involves additional synthetic steps for its attachment and removal.
Exploration of Novel and Sustainable Synthetic Pathways
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. nih.govresearchgate.net For the synthesis of this compound, several novel and greener approaches are being explored.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.netacs.org Lipases can be employed for the esterification of 9-methylundecanoic acid under mild conditions. Furthermore, specific enzymes could potentially be engineered to catalyze the direct methylation of a suitable undecanoate precursor, offering a highly efficient and sustainable route. The biocatalytic synthesis of branched-chain fatty acid esters is a growing field of interest. researchgate.net
Metathesis reactions, particularly cross-metathesis, provide another modern synthetic tool. prepchem.com A potential route could involve the cross-metathesis of a shorter-chain terminal alkene ester, such as methyl 9-decenoate, with propylene. This reaction, catalyzed by a ruthenium-based catalyst, could directly form methyl 9-undecenoate, which could then be converted to the target molecule.
The use of green solvents, such as ionic liquids or supercritical fluids, in the esterification and methylation steps can also contribute to a more sustainable synthesis by reducing the reliance on volatile organic compounds. researchgate.net Additionally, developing catalytic systems that are recyclable and operate under milder conditions with high atom economy are key goals in the ongoing research for sustainable synthetic pathways to compounds like this compound.
Table 2: Summary of Potential Synthetic Strategies
| Strategy | Key Reaction | Starting Material | Advantages | Challenges |
| Regiospecific Synthesis | Conjugate Addition | Methyl undec-9-enoate | Direct C-C bond formation | Stoichiometric reagents, potential side reactions |
| Grignard Reaction | Methyl 9-oxoundecanoate | Utilizes readily available starting materials | Multi-step, requires deoxygenation | |
| Enantioselective Synthesis | Asymmetric Hydrogenation | Methyl 9-methyleneundecanoate | Catalytic, high enantioselectivity possible | Synthesis of prochiral substrate |
| Chiral Auxiliary | Undecanoic acid derivative | Well-established, high diastereoselectivity | Stoichiometric auxiliary, extra steps | |
| Sustainable Synthesis | Biocatalysis | 9-methylundecanoic acid | Mild conditions, high selectivity | Enzyme availability and stability |
| Cross-Metathesis | Methyl 9-decenoate | Atom-economical | Catalyst cost and sensitivity |
Biocatalytic Approaches to this compound Synthesis
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. The enzymatic synthesis of branched-chain esters, analogous to this compound, has been successfully demonstrated using lipases. These enzymes can catalyze esterification reactions with high efficiency, often in solvent-free media, which aligns with the principles of green chemistry.
A notable example is the synthesis of 2-ethylhexyl 2-methylhexanoate, a structurally related branched-chain ester, which has been achieved using the immobilized lipase (B570770) Novozym® 435 from Candida antarctica. mdpi.com This biocatalyst has shown efficacy in catalyzing the reaction between a branched acid and a branched alcohol. mdpi.com The synthesis of this compound could be envisioned through a similar enzymatic esterification of 9-methylundecanoic acid with methanol.
Key parameters influencing the success of such biocatalytic syntheses include temperature, substrate molar ratio, and enzyme concentration. Studies on similar compounds have shown that optimizing these conditions is crucial for achieving high conversion rates. For instance, in a solvent-free system, reaction temperatures are typically maintained between 70-80°C to ensure a sufficient reaction rate without causing thermal deactivation of the enzyme. mdpi.com An excess of the alcohol (methanol in this case) may be required to drive the reaction equilibrium towards the product side. mdpi.com
| Parameter | Condition Range for Analogous Branched-Chain Ester Synthesis | Rationale |
|---|---|---|
| Biocatalyst | Immobilized Lipase (e.g., Novozym® 435) | High stability, reusability, and selectivity for esterification. |
| Substrates | 9-methylundecanoic acid and methanol | Direct precursors for the target ester. |
| Solvent | Solvent-free | Reduces environmental impact and simplifies product purification. |
| Temperature | 70-80°C | Balances reaction rate and enzyme stability. mdpi.com |
| Substrate Molar Ratio (Alcohol:Acid) | Stoichiometric to slight excess of alcohol | Shifts equilibrium to favor ester formation. mdpi.com |
| Enzyme Concentration | Typically 2.5% (w/w) of total substrates | Provides sufficient catalytic activity for efficient conversion. mdpi.com |
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for this compound can be significantly enhanced by adhering to the principles of green chemistry. These principles advocate for the reduction of waste, use of renewable feedstocks, and employment of safer chemical processes.
Catalysis: The use of biocatalysts like lipases, as discussed in the previous section, is a prime example of applying green chemistry principles. Enzymes are highly efficient and specific catalysts that operate under mild conditions, reducing energy consumption and the formation of byproducts. nih.gov Heterogeneous catalysts, such as modified eggshells, have also been explored for the transesterification of oils to produce fatty acid methyl esters, offering a low-cost and sustainable alternative. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Direct esterification of 9-methylundecanoic acid with methanol, particularly under catalytic conditions, generally exhibits high atom economy as water is the only byproduct.
Use of Renewable Feedstocks: The precursor, 9-methylundecanoic acid, can potentially be derived from renewable oleochemical sources. Fatty acids from plant oils are attractive starting materials for the synthesis of long-chain functionalized molecules. researchgate.net
Safer Solvents and Auxiliaries: A key goal in green chemistry is the elimination or reduction of volatile organic solvents. Solvent-free reaction conditions, as demonstrated in the biocatalytic synthesis of analogous esters, are highly desirable. mdpi.com If a solvent is necessary, benign options like t-butanol can be considered. nih.gov
Chemical Transformations and Analog Generation
The chemical modification of this compound can lead to the generation of a library of related compounds. These analogs are valuable for comparative studies to understand structure-activity relationships in various applications.
Functionalization of the Carbon Skeleton
The long alkyl chain of this compound provides a scaffold for various chemical functionalizations. These transformations can introduce new functional groups, altering the physicochemical properties of the molecule.
Isomerizing Functionalization: For unsaturated fatty acid esters, catalytic methods exist to isomerize an internal double bond to a terminal position, allowing for selective functionalization at the ω-position. researchgate.netacs.org While this compound is saturated, this principle can be adapted to introduce functionality at or near the terminus of the alkyl chain through other means, such as selective oxidation.
Direct C-H Functionalization: Advances in catalysis are enabling the direct functionalization of C-H bonds. Although challenging, such methods could potentially introduce hydroxyl or keto groups at specific positions on the carbon skeleton. For instance, engineered P450 monooxygenases have been used to produce β-oxo fatty acid methyl esters from their corresponding saturated precursors in whole-cell systems. rwth-aachen.de
Alkylation and Acylation: The carbon backbone of fatty compounds can be modified through reactions such as Friedel-Crafts acylation, which introduces keto groups. aocs.org
| Transformation | Potential Reagents/Catalysts | Resulting Functional Group | Potential Application of Derivative |
|---|---|---|---|
| Hydroxylation | Engineered P450 Monooxygenases | Hydroxyl (-OH) | Precursor for polymers, surfactants |
| Oxidation to Ketone | Alcohol Dehydrogenases (post-hydroxylation) | Keto (C=O) | Intermediate for fine chemical synthesis |
| Terminal Functionalization | Isomerizing Catalysts (on unsaturated precursors) | Various (e.g., -OH, -COOH) | Synthesis of α,ω-bifunctional monomers |
Preparation of Related Esters and Derivatives for Comparative Studies
To investigate the impact of the ester group and other functionalities on the properties of this compound, a variety of derivatives can be synthesized.
Transesterification: The methyl ester can be converted to other alkyl or aryl esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting this compound with a different alcohol. creative-proteomics.com For example, the synthesis of long-chain fatty acid isobornyl esters has been reported, which could be a target for comparative studies. mdpi.com
Amide Formation: The methyl ester can be converted to an amide by reaction with an amine. This transformation introduces a nitrogen-containing functional group, which can significantly alter the polarity and hydrogen-bonding capabilities of the molecule. This can be achieved by first hydrolyzing the ester to the carboxylic acid, followed by reaction with an amine using a coupling agent, or in some cases, direct aminolysis of the ester. aocs.org
Reduction to Alcohol: The ester group can be reduced to a primary alcohol using a reducing agent such as lithium aluminum hydride. The resulting 9-methylundecanol can serve as a precursor for the synthesis of other derivatives, such as ethers or different types of esters.
Saponification: Hydrolysis of the methyl ester under basic conditions (saponification) yields the corresponding carboxylate salt of 9-methylundecanoic acid. Acidification of the salt regenerates the free fatty acid, which is a versatile starting material for the synthesis of other derivatives, including acid chlorides and anhydrides. aocs.org
Advanced Spectroscopic and Structural Elucidation of Methyl 9 Methylundecanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 9-methylundecanoate, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are essential for assigning all proton and carbon signals.
While specific spectral data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of similar long-chain fatty acid methyl esters (FAMEs). aocs.orgmdpi.com The ¹H NMR spectrum is expected to show a distinct singlet for the methoxy (B1213986) group (-OCH₃) protons around 3.67 ppm. nih.gov The triplet corresponding to the terminal methyl group at the non-ester end would appear at approximately 0.8-0.9 ppm, while the doublet for the branched methyl group at the C9 position would be in a similar upfield region. The methylene (B1212753) (-CH₂-) protons along the aliphatic chain would produce a complex multiplet signal between 1.2 and 1.6 ppm, with the methylene group alpha to the carbonyl (C2) appearing as a distinct triplet around 2.3 ppm. aocs.org
The ¹³C NMR spectrum would show a signal for the carbonyl carbon around 174 ppm and the methoxy carbon around 51 ppm. mdpi.com Carbons of the long aliphatic chain would resonate in the 20-40 ppm range, with the terminal and branched methyl carbons appearing further upfield.
Multi-dimensional NMR Techniques (2D-NMR, e.g., COSY, HSQC, HMBC)
To resolve signal overlap and definitively assign the structure, 2D-NMR techniques are indispensable. These experiments correlate signals based on scalar (J) coupling, providing connectivity information. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net For this compound, COSY would show correlations between the protons of the C10 and C11 methyl groups and the C9 methine proton, as well as sequential correlations along the methylene chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons by linking the already assigned proton signals to their corresponding carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.org This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC would show a correlation between the methoxy protons (-OCH₃) and the carbonyl carbon (C=O), confirming the ester linkage. It would also show correlations from the branched methyl protons at C9 to the C8, C9, and C10 carbons, confirming the position of the branch.
The following table summarizes the expected 2D-NMR correlations for key protons in this compound.
| Proton(s) | Key COSY Correlations (¹H) | Key HMBC Correlations (¹³C) |
| -OCH₃ (ester) | None | C=O (C1) |
| -CH₂- (C2) | -CH₂- (C3) | C=O (C1), C3, C4 |
| -CH- (C9) | -CH₂- (C8), -CH₂- (C10), -CH₃ (at C9) | C7, C8, C10, C11, CH₃ (at C9) |
| -CH₃ (at C9) | -CH- (C9) | C8, C9, C10 |
| -CH₃ (C11) | -CH₂- (C10) | C9, C10 |
Application of Chiral Shift Reagents in Enantiomeric Purity Assessment
Since the C9 carbon in this compound is a stereocenter, the compound can exist as two enantiomers (R and S). NMR spectroscopy, in conjunction with chiral resolving agents, can be used to determine the enantiomeric purity of a sample. Chiral shift reagents (CSRs), often lanthanide-based complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly employed for this purpose. harvard.edu
When a CSR is added to a solution of a chiral analyte, it forms diastereomeric complexes that are in rapid exchange on the NMR timescale. nih.gov Because these complexes are diastereomers, they have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. nih.gov The relative integration of these separated signals provides a quantitative measure of the enantiomeric excess (ee). The effectiveness of a particular chiral shift reagent can depend on the specific analyte, concentration, and temperature. harvard.edu
Solid-State NMR Characterization (if applicable)
Solid-State NMR (ssNMR) is a technique used to study materials in their solid phase. While less common for simple esters compared to solution-state NMR, it can provide valuable information on the conformation, packing, and dynamics of molecules in the crystalline or amorphous solid state. For fatty acid methyl esters, ssNMR could potentially be used to study polymorphism (the ability of a substance to exist in different crystalline forms) and phase transitions. The applicability would depend on the ability to obtain the compound in a solid form at a suitable temperature.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₃H₂₆O₂), the expected exact mass can be calculated and compared to the experimentally measured value to confirm its molecular formula.
| Formula | Calculated Monoisotopic Mass (Da) |
| C₁₃H₂₆O₂ | 214.1933 |
An experimentally determined mass that is within a few parts per million (ppm) of the calculated mass provides strong evidence for the assigned elemental composition.
Fragmentation Pathway Analysis and Structural Inference
In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule, and the resulting pattern of fragment ions serves as a molecular fingerprint. In Electron Ionization (EI), a common technique used in conjunction with Gas Chromatography (GC-MS), the initial molecular ion ([M]⁺˙) is often unstable and undergoes characteristic fragmentation.
For fatty acid methyl esters, a prominent fragmentation is the McLafferty rearrangement, which typically produces a characteristic ion at m/z 74. researchgate.net Other significant fragments arise from cleavage at various points along the aliphatic chain. The cleavage alpha to the branched methyl group is particularly informative. For this compound, cleavage between C8 and C9, and between C9 and C10 would produce characteristic ions that help to pinpoint the location of the methyl branch. The mass spectrum of the related compound, methyl 9-methyldecanoate, shows how such fragmentation patterns can be used for structural identification. researchgate.net
The following table lists some of the expected key fragment ions for this compound in EI-MS.
| m/z | Proposed Fragment Identity | Fragmentation Process |
| 214 | [C₁₃H₂₆O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 183 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 171 | [M - C₃H₇]⁺ | Cleavage at the branch point |
| 143 | [M - C₅H₁₁]⁺ | Cleavage at the branch point |
| 87 | [CH₃OCO(CH₂)₂]⁺ | Cleavage of the alkyl chain |
| 74 | [C₃H₆O₂]⁺˙ | McLafferty Rearrangement |
Advanced Ionization Techniques (e.g., ESI, MALDI)
While EI is a powerful technique, "soft" ionization methods are often preferred for generating abundant molecular ions with less fragmentation, which is useful for confirming molecular weight.
Electrospray Ionization (ESI): ESI is a soft ionization technique particularly suited for polar and thermally labile molecules. rsc.org When coupled with liquid chromatography (LC-MS), it is a highly sensitive method. nih.gov For FAMEs, ESI typically generates protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). This allows for the clear determination of the molecular weight. rsc.org
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for large molecules but also applicable to smaller ones. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte. Like ESI, MALDI typically produces intact molecular ions or adducts, providing clear molecular weight information with minimal fragmentation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, these spectra would be dominated by the characteristic vibrations of the methyl ester group and the long, branched alkyl chain.
Infrared (IR) Spectroscopy:
The IR spectrum of a saturated aliphatic ester like this compound is expected to show a number of characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which for saturated esters typically appears in the range of 1750-1735 cm⁻¹. Another key feature is the C-O stretching vibrations of the ester linkage, which usually give rise to two bands in the 1300-1000 cm⁻¹ region. pressbooks.pub
The aliphatic nature of the molecule would be confirmed by the presence of strong C-H stretching vibrations in the 3000-2850 cm⁻¹ range. pressbooks.pub The methyl group at the 9-position, along with the terminal methyl group and the methyl group of the ester, would contribute to C-H bending vibrations, typically observed around 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (rocking). pressbooks.pub
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration in fatty acid methyl esters is also a strong band in the Raman spectrum, typically observed between 1729 and 1748 cm⁻¹. researchgate.netqub.ac.uk The long methylene (CH₂) chain would produce a characteristic twisting deformation band around 1300 cm⁻¹ and bending (scissoring) modes around 1440-1460 cm⁻¹. researchgate.net The C-C stretching vibrations of the alkyl chain would also be visible in the Raman spectrum.
The presence of the methyl branch at the 9-position is expected to introduce subtle changes in the vibrational spectra compared to its linear isomer, methyl undecanoate. These changes would likely be observed in the C-H bending and rocking regions, as well as in the skeletal C-C stretching vibrations.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group Assignment |
| C-H Stretch (Alkyl) | 2950-2850 (Strong) | 2950-2850 (Strong) | CH₃, CH₂, CH |
| C=O Stretch (Ester) | 1740-1735 (Strong) | 1740-1735 (Strong) | C=O |
| C-H Bend (Scissoring) | ~1465 (Medium) | ~1465 (Medium) | CH₂, CH₃ |
| C-H Bend (Rocking) | ~1375 (Medium) | ~1375 (Medium) | CH₃ |
| C-O Stretch (Ester) | 1250-1170 (Strong) | 1250-1170 (Weak) | C-O-C |
| C-O Stretch (Ester) | 1170-1000 (Strong) | 1170-1000 (Weak) | O-CH₃ |
| CH₂ Rocking | ~720 (Weak) | ~720 (Weak) | -(CH₂)n- |
Chiroptical Spectroscopy (Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment
This compound possesses a chiral center at the C9 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-methyl 9-methylundecanoate and (S)-methyl 9-methylundecanoate. Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for distinguishing between these enantiomers and assigning their absolute configuration.
Optical Rotatory Dispersion (ORD):
ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgvlabs.ac.inkud.ac.in For a chiral molecule like this compound, the ORD spectrum would show a plain curve if no chromophore absorbs light in the measured wavelength range. vlabs.ac.in However, the ester carbonyl group, although a weak chromophore, can give rise to a Cotton effect in the ORD spectrum. vlabs.ac.in The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry at the chiral center. By applying empirical rules, such as the Octant Rule for ketones, or by comparing the experimental ORD curve with that of structurally similar compounds of known absolute configuration, the stereochemistry of the C9 methyl group could be determined.
Circular Dichroism (CD):
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org Similar to ORD, a CD spectrum will show a signal (a Cotton effect) in the region where a chromophore absorbs light. For this compound, the weak n → π* transition of the carbonyl group in the ester function would be expected to give rise to a CD signal. The sign and intensity of this Cotton effect are characteristic of the specific enantiomer.
Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. nih.gov A VCD spectrum would provide stereochemical information for the chiral center through the analysis of the signs of the VCD bands corresponding to the vibrational modes of the molecule, particularly those in the vicinity of the chiral center.
Due to the lack of specific experimental data, the exact appearance of the ORD and CD spectra for this compound can only be predicted. However, based on the principles of chiroptical spectroscopy, it is certain that the two enantiomers would exhibit mirror-image ORD and CD curves, allowing for their differentiation and the assignment of their absolute configuration.
Interactive Data Table: Predicted Chiroptical Properties for this compound
| Spectroscopic Technique | Expected Observation | Information Gained |
| Optical Rotatory Dispersion (ORD) | A plain curve or a weak Cotton effect associated with the ester carbonyl group. The two enantiomers would show mirror-image ORD curves. | Determination of the sign of optical rotation and assignment of (R) or (S) configuration based on the Cotton effect. |
| Circular Dichroism (CD) | A weak Cotton effect in the region of the carbonyl n → π* transition. The two enantiomers would exhibit CD signals of opposite sign. | Confirmation of chirality and assignment of absolute configuration. |
| Vibrational Circular Dichroism (VCD) | VCD signals for various vibrational modes, particularly those localized around the chiral center. The two enantiomers would show mirror-image VCD spectra. | Detailed stereochemical information based on the vibrational modes of the molecule. |
Biological and Ecological Roles of Methyl 9 Methylundecanoate Non Human and Non Clinical Focus
Occurrence and Biosynthesis in Microbial Systems
Branched-chain fatty acids are significant components of the cellular lipids in many bacterial species, where they play a crucial role in maintaining membrane fluidity. epa.gov The analysis of these fatty acids is commonly performed by converting them into their more volatile methyl ester derivatives for identification by gas chromatography-mass spectrometry (GC-MS). ijfans.orgnih.gov
Methyl esters of iso- and anteiso-fatty acids are routinely identified in the metabolomic profiles of numerous bacterial genera. These compounds are particularly abundant in the cell membranes of Gram-positive bacteria. The presence and relative abundance of specific BCFAs are so characteristic that they are used as chemotaxonomic markers for bacterial identification and classification. epa.gov For instance, the fatty acid profile of Clavibacter michiganensis subsp. michiganensis is characterized by saturated, branched-chain C12 to C17 fatty acids. researchgate.net Similarly, species of Bacillus and Stenotrophomonas show high concentrations of iso- and anteiso-C15:0 fatty acids. ijfans.org
The general biosynthetic pathway for BCFAs in bacteria utilizes primers derived from the catabolism of branched-chain amino acids. wikipedia.org
Iso-fatty acids (like 9-methylundecanoic acid) are typically initiated with primers derived from leucine, such as isovaleryl-CoA.
Anteiso-fatty acids are initiated with primers derived from isoleucine, such as 2-methylbutyryl-CoA. wikipedia.org
These primers are then elongated by the fatty acid synthase (FAS) II system, with malonyl-CoA serving as the two-carbon donor in successive cycles. nih.gov
| Bacterial Species | Major Branched-Chain Fatty Acids Identified | Reference |
|---|---|---|
| Bacillus subtilis | iso-C15:0, anteiso-C15:0, iso-C17:0 | researchgate.net |
| Listeria monocytogenes | anteiso-C15:0, anteiso-C17:0, iso-C15:0 | nih.gov |
| Stenotrophomonas maltophila | iso-C15:0, anteiso-C15:0 | ijfans.org |
| Desulfovibrio desulfuricans | iso-C15:0, iso-C17:1, anteiso-C15:0, anteiso-C17:1 | tudelft.nl |
| Clavibacter michiganensis | Saturated branched-chain C12-C17 fatty acids | researchgate.net |
| Streptomyces species | anteiso-C15:0, iso-C16:0, anteiso-C17:0 | ijfans.org |
Fungi are also known to produce a diverse array of fatty acids, which are often analyzed as their methyl esters for applications such as biodiesel production. frontiersin.orgnih.gov The synthesis of fatty acids in fungi is primarily carried out by a large, multifunctional fatty acid synthase (FAS) I complex. nih.gov This system is responsible for producing saturated fatty acids, typically palmitic acid (C16:0), from acetyl-CoA and malonyl-CoA precursors. frontiersin.org
While the production of straight-chain fatty acids is well-documented in fungi, the biosynthesis of branched-chain fatty acids is less common and not as thoroughly studied as in bacteria. Some oleaginous fungi have been shown to accumulate a variety of lipids, and analysis of Aspergillus fumigatus has revealed the presence of various long-chain FAMEs, including odd-chain fatty acids. nih.gov The enzymatic mechanisms for initiating fatty acid synthesis with branched-chain primers are not as well-established in fungi as they are in bacteria. However, it is plausible that promiscuous enzyme activity could allow for the incorporation of non-standard precursors derived from amino acid metabolism, leading to the formation of BCFAs.
Presence and Metabolic Fate in Plant Systems
Plants synthesize a vast array of lipids and volatile organic compounds (VOCs), some of which are fatty acid derivatives. These compounds serve numerous functions, from structural roles in membranes to signaling molecules in defense and reproduction.
Plants are known to produce and emit a wide range of methyl esters as volatile organic compounds. These include compounds like methyl salicylate (B1505791) and methyl jasmonate, which act as key signaling molecules in plant defense against herbivores and pathogens. researchwithrutgers.com Straight-chain fatty acid methyl esters, such as methyl undecanoate, have been identified as natural products in plants like Daphne odora and Humulus lupulus. nih.gov
However, the presence of branched-chain FAMEs like Methyl 9-methylundecanoate as plant volatiles or primary metabolites is not well-documented. While plants do synthesize BCFAs, these are often found as constituents of complex lipids in specific tissues, such as the glandular trichomes on the plant surface, rather than being released as common volatiles. nih.govresearchgate.net
Plants have demonstrated the ability to synthesize BCFAs. The biosynthetic pathways for these molecules show parallels to those in bacteria, often relying on precursors derived from branched-chain amino acids. nih.govresearchgate.net The synthesis of medium-chain BCFAs (C10-C12) in the trichomes of tomato plants, for example, is understood to occur through an α-ketoacid elongation pathway that utilizes modified branched-chain amino acid metabolism, independent of the typical FAS-mediated reactions. nih.govresearchgate.net
| Branched-Chain Fatty Acid Type | Primary Amino Acid Precursor | Initial Primer (CoA Ester) | Resulting Fatty Acid Series |
|---|---|---|---|
| iso-Fatty Acid | Leucine | Isovaleryl-CoA | Odd-numbered carbon chains (e.g., iso-C15:0, iso-C17:0) |
| iso-Fatty Acid | Valine | Isobutyryl-CoA | Even-numbered carbon chains (e.g., iso-C14:0, iso-C16:0) |
| anteiso-Fatty Acid | Isoleucine | 2-Methylbutyryl-CoA | Odd-numbered carbon chains (e.g., anteiso-C15:0, anteiso-C17:0) |
Ecological Significance in Interspecies Chemical Communication
While direct evidence for the ecological role of this compound is scarce, related branched-chain methyl esters have been shown to be potent semiochemicals, particularly as insect pheromones. This suggests that compounds with this structure have the potential to mediate critical interspecies interactions.
A prominent example is the sex pheromone of the cranberry chafer beetle, Phyllophaga anxia. The major components of its sex pheromone are L-valine methyl ester and L-isoleucine methyl ester, emitted in a specific ratio. core.ac.uk These compounds are derived from branched-chain amino acids, highlighting a direct link between amino acid metabolism and the production of branched chemical signals for mating. Field trapping studies have confirmed that synthetic blends of these branched-chain methyl esters are highly attractive to male beetles, demonstrating their crucial role in reproduction. uri.edu
This well-established role for structurally similar compounds suggests that other branched-chain FAMEs, potentially including this compound, could function as unrecognized chemical cues or signals in various ecological contexts, such as mate finding, host location, or defense for other organisms.
Investigations as Insect Pheromones or Semiochemicals
There is no scientific literature available that specifically identifies or investigates this compound as an insect pheromone or semiochemical. While methyl-branched hydrocarbons and fatty acid esters are recognized as important in insect communication, serving as contact pheromones and components of cuticular waxes for species recognition, no studies have implicated this compound in these roles. pnas.org Research into insect pheromones has identified a wide variety of structures, including other methyl-branched esters, but not this specific compound. nih.gov
Role in Plant-Insect Interactions
No research currently exists that details any role of this compound in plant-insect interactions. The chemical communication between plants and insects is a complex field, involving a vast array of volatile and non-volatile compounds that can act as attractants, deterrents, or defenses. nih.gov However, this compound has not been identified as a component of plant volatiles or as a compound that mediates these interactions.
Involvement in Other Ecological Niches (e.g., aquatic environments, soil ecosystems)
There is a lack of studies investigating the presence or function of this compound in aquatic or soil ecosystems. While fatty acid methyl esters can be found in various environmental compartments, often arising from the breakdown of natural products, the specific distribution and ecological significance of this compound have not been documented.
In Vitro Investigations of Biochemical Interactions
Enzyme Substrate Specificity and Inhibition Studies
No published in vitro studies have examined this compound in the context of enzyme substrate specificity or as an enzyme inhibitor. Research in this area would be necessary to understand how this compound might interact with biological pathways at a molecular level.
Modulation of Cellular Processes in Model Organisms (non-human cell lines)
There is no available research on the effects of this compound on cellular processes in any non-human cell lines. Such studies would be required to determine if this compound has any bioactivity at the cellular level.
Environmental Occurrence, Distribution, and Fate of Methyl 9 Methylundecanoate
Detection and Quantification in Environmental Matrices
Atmospheric Distribution and Atmospheric Chemistry
The atmospheric presence of Methyl 9-methylundecanoate has not been documented. Generally, FAMEs are characterized by low volatility, which would limit their distribution in the atmosphere. concawe.eu Any atmospheric presence would likely be associated with aerosol particles. The atmospheric chemistry would be governed by reactions with hydroxyl radicals, but specific reaction rates for this compound are unknown.
Aquatic System Presence and Transport Mechanisms
Branched-chain fatty acids and their esters are detected in various aquatic ecosystems, often associated with microbial communities and sediments. mdpi.com They are found in numerous aquatic organisms, including sponges, molluscs, and algae. mdpi.com The transport of this compound in aquatic systems would be influenced by its low aqueous solubility, leading to partitioning into organic matter in sediments and biota. concawe.eu
Soil and Sediment Occurrence and Dynamics
Branched-chain fatty acids are commonly found in soils and sediments, where they are typically associated with bacteria. unlv.edu Their abundance has been observed to decrease with depth in sediment cores, suggesting ongoing degradation processes. unlv.edu FAMEs, as components of biodiesel, can be introduced to soil and groundwater through spills. concawe.eulyellcollection.org Their low mobility means they are likely to remain concentrated near the source of contamination. concawe.eu Fatty acid methyl ester profiles are utilized in environmental science to classify soils and identify their sources in adjacent surface waters. researchgate.net
Environmental Degradation Pathways
The environmental persistence of this compound is expected to be limited due to various degradation processes common to fatty acid methyl esters.
Aerobic and Anaerobic Biodegradation by Microorganisms
FAMEs are generally considered to be readily biodegradable under both aerobic and anaerobic conditions by a wide array of naturally occurring microorganisms in soil and groundwater. lyellcollection.orgsemanticscholar.org The primary pathway for biodegradation begins with the de-esterification of the FAME to yield a free fatty acid and methanol (B129727), a process catalyzed by lipase (B570770) enzymes. lyellcollection.org The resulting fatty acid is then typically metabolized through the β-oxidation pathway, where two-carbon units are sequentially removed. lyellcollection.org
However, the presence of a methyl branch on the carbon chain, as in this compound, can inhibit the standard β-oxidation process. researchgate.net This suggests that its degradation may require specific enzymatic pathways or occur at a slower rate than that of linear FAMEs. Studies on other branched-chain fatty acids have shown that certain bacteria, such as strains of Pseudomonas, are capable of their degradation. researchgate.net For instance, Pseudomonas resinovorans has been shown to effectively utilize mixtures of saturated branched-chain fatty acids. researchgate.net Anaerobic biodegradation of FAMEs can also occur, potentially leading to the production of methane. concawe.eu
| Bacterial Strain | Carbon Source Utilization (%) | Time (hours) |
|---|---|---|
| P. putida KT2442 | 35 | 144 |
| P. oleovorans NRRL B-14683 | 27 | 144 |
| P. resinovorans NRRL B-2649 | 89 | 96 |
Data sourced from research on the microbial degradation of chemically synthesized saturated branched-chain fatty acids. researchgate.net
Photolytic and Hydrolytic Transformation Processes
Information regarding the photolytic degradation of FAMEs is scarce. While sunlight can contribute to the degradation of some organic compounds, its significance for this compound is undetermined.
Hydrolysis is a potential abiotic degradation pathway for FAMEs in the environment. This process involves the cleavage of the ester bond to form the corresponding fatty acid and methanol. The rate of hydrolysis is dependent on pH and temperature. Predictions for FAMEs suggest that base-catalyzed hydrolysis could have half-lives of several years at neutral pH (pH 7) and ambient temperature. lyellcollection.org Acid-catalyzed hydrolysis is also possible but generally occurs at a slower rate under typical environmental conditions. google.com
Biogeochemical Cycling and Persistence in Ecosystems
The biogeochemical cycling of this compound, like other FAMEs, is primarily driven by microbial degradation. semanticscholar.orglyellcollection.org Upon entering terrestrial or aquatic ecosystems, it is subject to several transformation processes.
Fatty acid methyl esters are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.org The primary pathway for their degradation is a two-step process. Initially, the ester bond is cleaved through hydrolysis, a reaction catalyzed by esterase enzymes produced by microorganisms. This de-esterification results in the formation of 9-methylundecanoic acid and methanol. lyellcollection.org Subsequently, the resulting free fatty acid undergoes β-oxidation, a process where two-carbon units are sequentially removed, ultimately breaking down the molecule. lyellcollection.org The methanol produced is also readily biodegraded. lyellcollection.org
The persistence of this compound in the environment is expected to be relatively low due to its biodegradability. However, the rate of degradation, and thus its persistence, can be influenced by a variety of environmental factors. These include soil type, water content, temperature, pH, and the composition of the microbial community. One study has suggested that branched-chain fatty acids may exhibit a higher rate of degradation compared to their straight-chain counterparts, potentially due to lower melting points which could increase their bioavailability to microorganisms. arcjournals.org
FAMEs typically have low aqueous solubility, which limits their mobility in water systems. lyellcollection.org In soil, they are likely to adsorb to organic matter, which can affect their availability for microbial breakdown.
Table 1: Factors Influencing the Persistence of this compound in Ecosystems
| Factor | Influence on Persistence | Rationale |
|---|---|---|
| Microbial Activity | Decreases | Microorganisms produce esterases and other enzymes that are essential for the biodegradation of FAMEs. lyellcollection.org |
| Oxygen Availability | Varies | Readily biodegradable under both aerobic and anaerobic conditions, though rates may differ. lyellcollection.org |
| Temperature | Varies | Higher temperatures generally increase the rate of microbial metabolism, leading to faster degradation, up to an optimal point. |
| Soil/Sediment Organic Matter | Increases | Adsorption to organic particles can reduce the bioavailability of the compound to microorganisms, slowing degradation. |
| pH | Varies | Extreme pH values can inhibit microbial activity, thereby slowing the rate of biodegradation. |
| Bioavailability | Decreases | Low water solubility and adsorption to soil can limit the access of microorganisms to the compound. lyellcollection.org |
Potential for Bioaccumulation in Non-Human Biota
The potential for a chemical to bioaccumulate, or build up in the tissues of living organisms, is a critical aspect of its environmental risk profile. For organic compounds, this potential is often initially assessed using the octanol-water partition coefficient (Kow), which is expressed as its logarithm (log Kow). A higher log Kow value indicates greater lipid solubility (lipophilicity) and a higher tendency to accumulate in the fatty tissues of organisms.
Specific experimental data on the bioaccumulation of this compound is not available. However, an estimated log Kow for the closely related linear isomer, methyl undecanoate, is approximately 5.2. This value is above the common regulatory screening thresholds (typically log Kow > 3 or 4), which suggests a potential for bioaccumulation in aquatic organisms. nih.gov Compounds with high lipophilicity are more likely to be absorbed and stored in fat reserves rather than being readily excreted. sfu.ca
While a high log Kow indicates a potential for bioaccumulation, it is not the sole determinant. The actual bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water, can be significantly influenced by the organism's ability to metabolize and eliminate the substance. sfu.canih.gov Many organisms possess enzymatic pathways capable of breaking down esters. sfu.ca If this compound is readily metabolized, its actual bioaccumulation in non-human biota could be substantially lower than predicted by its log Kow value alone. Studies on other types of esters, such as phthalates, have shown that metabolic transformation can be a key factor in limiting their biomagnification in aquatic food webs. sfu.ca
Table 2: Bioaccumulation Potential Indicators for this compound (based on its linear isomer)
| Parameter | Estimated Value (for Methyl undecanoate) | Interpretation |
|---|---|---|
| Log Kow | ~5.2 | Indicates high lipophilicity and a thermodynamic potential to partition into biological tissues. nih.gov |
| Bioaccumulation Potential | Moderate to High | The high Log Kow suggests a tendency to bioaccumulate; however, this may be mitigated by metabolic processes within the organism. sfu.ca |
| Bioconcentration Factor (BCF) | Not Experimentally Determined | Predicted to be above screening thresholds based on Log Kow, but actual values depend on rates of uptake, depuration, and metabolism. |
Advanced Analytical Methodologies for Methyl 9 Methylundecanoate
Gas Chromatography (GC) Coupled Techniques for Separation and Quantification
Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs). thermofisher.com Its high resolving power, when coupled with sensitive detectors, makes it an ideal choice for the analysis of Methyl 9-methylundecanoate.
GC-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and trace-level analysis of FAMEs. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.
For the analysis of this compound, a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically employed. semanticscholar.org Electron Ionization (EI) is a common method used, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for the molecule. shimadzu.com The mass spectrum of this compound would exhibit a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the ester group and the branched alkyl chain. For instance, in the analysis of the closely related methyl 9-methyldecanoate, key fragment ions are observed at m/z = 157 and m/z = 143, which help in structure elucidation. semanticscholar.org This detailed fragmentation information allows for confident identification even in complex matrices.
Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 200 °C |
| Mass Range | m/z 40-400 |
GC-Flame Ionization Detection (GC-FID) for Quantitative Analysis
For quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust, reliable, and widely used method. researchgate.netnih.gov The FID detector exhibits a wide linear response range and high sensitivity for organic compounds containing carbon-hydrogen bonds, making it well-suited for the quantification of FAMEs. jppres.com
The quantification of this compound is typically performed using an internal standard method to ensure accuracy and precision by correcting for variations in injection volume and detector response. nih.gov A suitable internal standard would be a FAME with a different chain length that is not present in the sample, such as methyl laurate or methyl heptadecanoate. jppres.comnih.gov The method is validated for parameters including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). jppres.comnih.gov
Typical Validation Data for GC-FID Quantification of a Branched FAME
| Validation Parameter | Typical Performance |
|---|---|
| Linearity (r²) | > 0.99 |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95-105% |
| LOD (µg/mL) | 0.2 - 1.5 |
| LOQ (µg/mL) | 0.6 - 5.0 |
Note: This data is illustrative and based on typical performance for FAME analysis. nih.govmdpi.com
Enantioselective Gas Chromatography for Chiral Purity Determination
This compound possesses a chiral center at the C-9 position, meaning it exists as two non-superimposable mirror images, or enantiomers ((R)- and (S)-forms). Enantioselective gas chromatography is the technique of choice for separating and quantifying these enantiomers to determine the chiral purity of a sample.
This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. Derivatized cyclodextrins are commonly used as CSPs for the resolution of various chiral compounds, including esters. gcms.cz The differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their baseline separation and individual quantification. The choice of the specific cyclodextrin (B1172386) derivative can significantly impact the degree of separation (resolution) achieved. gcms.cz
Illustrative Enantiomeric Separation on a Chiral GC Column
| Enantiomer | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| (R)-Methyl 9-methylundecanoate | 25.2 | 1.8 |
| (S)-Methyl 9-methylundecanoate | 25.8 |
Note: This data is hypothetical to illustrate the separation principle.
Liquid Chromatography (LC) Based Approaches
While GC is the predominant technique for FAME analysis, liquid chromatography offers advantages in specific applications, particularly for less volatile compounds or when derivatization is not desirable. hplc.eu
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For FAMEs like this compound, reversed-phase HPLC with a C18 column is commonly used. hplc.eu
A significant challenge in the HPLC analysis of simple lipids is their lack of a strong UV-absorbing chromophore, which limits the sensitivity of standard UV detectors. nih.gov To overcome this, several strategies can be employed:
Derivatization : The fatty acid can be derivatized with a UV-active tag, such as a phenacyl group, prior to esterification and analysis, enhancing UV detectability. gerli.com
Refractive Index (RI) Detection : The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. While universal, it is generally less sensitive than UV detection and is sensitive to temperature and mobile phase composition changes. nih.govnih.gov
Evaporative Light Scattering Detection (ELSD) : ELSD is another universal detector where the mobile phase is nebulized and evaporated, and the remaining analyte particles scatter a light beam. It offers better sensitivity than RI detection for non-volatile analytes. gerli.com
Comparison of HPLC Detection Systems for FAME Analysis
| Detector | Principle | Advantages | Disadvantages |
|---|---|---|---|
| UV-Vis (with derivatization) | Measures absorbance of UV-Vis light | High sensitivity and selectivity gerli.com | Requires extra sample preparation step |
| Refractive Index (RI) | Measures changes in mobile phase refractive index | Universal, no chromophore needed nih.gov | Low sensitivity, not gradient compatible |
| Evaporative Light Scattering (ELSD) | Measures light scattered by analyte particles | Universal, more sensitive than RI gerli.com | Non-linear response, requires volatile mobile phase |
LC-Mass Spectrometry (LC-MS) for Complex Sample Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov This technique is particularly valuable for analyzing this compound in complex biological or environmental matrices, as it often requires less extensive sample cleanup compared to GC-MS. nih.govnih.gov
Reversed-phase chromatography is typically used to separate the branched fatty acid ester from other matrix components. nih.gov The eluent is then introduced into the mass spectrometer, commonly using electrospray ionization (ESI). LC-MS provides molecular weight information, which is crucial for identification. Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation and to enhance selectivity and sensitivity in complex samples. chromatographyonline.com
A key challenge in LC-MS is the potential for "matrix effects," where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, affecting quantitative accuracy. longdom.orgrsc.org These effects must be carefully evaluated and mitigated during method development, often through the use of stable isotope-labeled internal standards or matrix-matched calibration curves. rsc.org
Illustrative LC-MS Parameters for this compound
| Parameter | Setting |
|---|---|
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid) |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Chiral Liquid Chromatography for Enantiomeric Separation
The biological activity of chiral molecules like this compound can be highly dependent on their stereochemistry. Enantioselective analysis is therefore critical. While direct chiral separation of this compound can be challenging, a common and effective strategy involves the derivatization of the corresponding acid, 9-methylundecanoic acid, with a chiral fluorescent labeling reagent prior to analysis by High-Performance Liquid Chromatography (HPLC).
This approach converts the enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase. A typical workflow involves the following steps:
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.
Derivatization: The resulting 9-methylundecanoic acid is reacted with a chiral derivatizing agent. A commonly used reagent for this purpose is (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol. tandfonline.com This reaction forms diastereomeric esters that can be readily separated.
Chromatographic Separation: The diastereomeric derivatives are separated using reversed-phase HPLC. tandfonline.com The separation is typically performed on an octadecylsilyl (ODS, C18) or a C30 column. tandfonline.com The mobile phase often consists of a mixture of methanol (B129727), acetonitrile, and water. nih.gov To enhance resolution, especially for long-chain branched fatty acids, the column temperature is often maintained at sub-ambient levels. tandfonline.com
Detection: Detection is achieved using a fluorescence detector, which offers high sensitivity for the fluorescently tagged derivatives. tandfonline.com
The elution order of the diastereomers can be used to determine the absolute configuration of the original enantiomer. tandfonline.com This methodology, while indirect, provides a robust and sensitive means for the enantiomeric separation of this compound.
Table 1: Typical Parameters for Chiral LC Separation of Branched-Chain Fatty Acid Derivatives
| Parameter | Value/Description |
| Column | Develosil ODS-3 (4.6 mm i.d. x 150 mm, 3 µm) or Develosil C30 UG-3 |
| Mobile Phase | Methanol/acetonitrile/water mixture |
| Flow Rate | 0.1 - 1.0 mL/min |
| Column Temperature | -50°C to 24°C |
| Detection | Fluorescence (e.g., Ex: 298 nm, Em: 462 nm for anthryl derivatives) |
| Derivatizing Reagent | (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol |
Advanced Sample Preparation and Extraction Techniques
The effective extraction and pre-concentration of this compound from complex matrices are critical for accurate analysis. Advanced techniques such as Solid-Phase Microextraction (SPME) and Supercritical Fluid Extraction (SFE) offer significant advantages over traditional solvent-based methods.
Solid-Phase Microextraction (SPME) Applications
SPME is a solvent-free, simple, and versatile extraction technique that is well-suited for the analysis of volatile and semi-volatile organic compounds like this compound, which is a known semiochemical in insects. nih.gov Headspace SPME (HS-SPME) is particularly advantageous as it minimizes matrix effects by sampling the vapor phase above the sample.
The selection of the SPME fiber coating is crucial for efficient extraction and is based on the analyte's polarity and molecular weight. For a semi-volatile ester like this compound, a mixed-phase fiber is generally preferred. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a suitable choice as it can effectively trap a wide range of analytes, including those with moderate volatility and polarity. nih.govshimadzu.com
The optimized HS-SPME-GC-MS method would involve the following steps:
Sample Incubation: The sample (e.g., insect sample, soil, or water) is placed in a sealed vial and incubated at a controlled temperature (e.g., 30-60°C) to allow the analytes to partition into the headspace. sepscience.com
Extraction: The SPME fiber is exposed to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the volatile and semi-volatile compounds. sepscience.com
Desorption and Analysis: The fiber is then retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption of the analytes, which are then separated and detected, typically by mass spectrometry (MS). nih.gov
Table 2: Recommended SPME Fiber and Conditions for this compound Analysis
| Parameter | Recommendation |
| SPME Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Extraction Mode | Headspace (HS) |
| Extraction Temperature | 40 - 60 °C |
| Extraction Time | 20 - 30 min |
| Desorption Temperature | 250 - 280 °C |
| Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
Supercritical Fluid Extraction (SFE) Methodologies
SFE is a powerful "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov Supercritical CO₂ is non-toxic, inexpensive, and has a low critical temperature (31.1°C), which allows for the extraction of thermally labile compounds without degradation. nih.gov The solvating power of supercritical CO₂ can be tuned by adjusting the pressure and temperature, allowing for selective extraction. dss.go.th
For the extraction of a lipophilic compound like this compound from solid or semi-solid matrices such as soil or biological tissues, SFE offers high efficiency and selectivity. nih.gov The addition of a small amount of a polar co-solvent (modifier), such as methanol, can enhance the extraction efficiency for moderately polar analytes. nih.gov
A general SFE procedure would involve:
Sample Preparation: The sample is ground to a small particle size to increase the surface area for extraction. dss.go.th
Extraction: The sample is placed in an extraction vessel, and supercritical CO₂ (with or without a modifier) is passed through it at a controlled pressure (e.g., 100-400 bar) and temperature (e.g., 40-60°C). nih.gov
Analyte Collection: The extracted analytes are depressurized into a collection vial, where the CO₂ vaporizes, leaving the concentrated extract behind. nih.gov The extract can then be dissolved in a suitable solvent for subsequent chromatographic analysis.
Table 3: General SFE Parameters for Extraction of Lipids and FAMEs
| Parameter | Typical Range |
| Supercritical Fluid | Carbon Dioxide (CO₂) |
| Pressure | 100 - 400 bar |
| Temperature | 40 - 60 °C |
| Modifier | Methanol (0-10%) |
| Extraction Time | 30 - 120 min |
| Matrix Types | Soil, sediment, non-human biological tissues |
Method Validation and Quality Assurance in Environmental and Biological (non-human) Matrices
The validation of any analytical method is essential to ensure that the results are reliable and fit for purpose. demarcheiso17025.com For the analysis of this compound in complex matrices like soil, water, or non-human biological tissues, a comprehensive validation protocol should be established. This involves assessing several key performance characteristics. nih.govresearchgate.net
Key Method Validation Parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards at different concentrations and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be >0.99. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com These are often determined based on the signal-to-noise ratio (S/N), with LOD typically defined as 3 times the S/N and LOQ as 10 times the S/N. mdpi.com For trace environmental analysis, low LOD and LOQ values are critical.
Accuracy: The closeness of the measured value to the true value. It is often evaluated by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked matrix samples. Recoveries are typically expected to be within a range of 80-120%.
Precision: The degree of agreement among independent measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. For trace analysis, an RSD of <15-20% is often considered acceptable.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate, pH). This provides an indication of its reliability during routine use. researchgate.net
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.
Quality Assurance (QA) and Quality Control (QC):
A robust QA/QC program is necessary for the routine application of the validated method. This includes:
Regular analysis of QC samples: These can be spiked matrix samples or reference materials, and they are used to monitor the performance of the method over time. thermofisher.com
Use of internal standards: An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, should be added to all samples and standards to correct for variations in extraction efficiency and instrument response.
Analysis of method blanks: These are samples that are processed in the same way as the actual samples but without the sample matrix. They are used to check for contamination.
Table 4: Typical Acceptance Criteria for Method Validation in Environmental and Biological Analysis
| Parameter | Acceptance Criterion |
| Linearity (r²) | > 0.99 |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | < 15 - 20% |
| LOD (S/N) | ~3 |
| LOQ (S/N) | ~10 |
Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data for the chemical compound This compound corresponding to the detailed topics requested in the outline. The existing body of research largely focuses on related but structurally distinct compounds such as the linear-chain ester Methyl undecanoate and the unsaturated ester Methyl 9-undecenoate.
Due to the strict requirement to focus solely on this compound and to maintain scientific accuracy, it is not possible to generate the requested article on the following topics without resorting to speculation or misattribution of data from other compounds:
Computational Chemistry and Molecular Modeling Studies: No specific studies on the conformational analysis, molecular dynamics simulations, or Structure-Activity Relationship (SAR) predictions for this compound were found.
Exploration of Novel Industrial and Agricultural Applications: There is no available research detailing the potential of this compound in material science, its specific role in fragrance or flavor chemistry beyond general ester properties, or its development as an agrochemical. While a study on Methyl undecanoate showed it to be as effective as DEET in deterring mosquito bites, this finding cannot be accurately attributed to the branched structure of this compound.
Therefore, to adhere to the instructions of providing scientifically accurate and strictly relevant content, the article cannot be generated at this time.
Future Directions and Emerging Research Avenues for Methyl 9 Methylundecanoate
Integration with Multi-Omics Approaches in Environmental or Microbial Studies
The study of methyl 9-methylundecanoate can be significantly advanced by its integration into multi-omics workflows. These approaches, which simultaneously analyze multiple types of biological molecules from a single sample, can provide a holistic view of the compound's influence on and regulation by microbial communities and their environment. aau.dkrsc.org Advances in high-throughput sequencing and bioinformatics have substantially increased the ability to explore microorganisms and their functions, even for those that have not been cultivated in isolation. aau.dkresearchgate.net
A multi-omics strategy could elucidate the biosynthetic pathways, regulatory networks, and ecological functions of this compound. For instance, in a soil or marine microbial community, metagenomics could identify the genes and microbial taxa responsible for the synthesis or degradation of this branched-chain fatty acid ester. Metatranscriptomics would then reveal the conditions under which these genes are expressed, offering insights into the environmental triggers for its production. rsc.org Concurrently, metabolomics would quantify the presence of this compound and other related metabolites, linking genetic potential and gene expression to the actual chemical phenotype of the microbial community. nih.gov
The integration of these datasets can help to build predictive models of how microbial communities might respond to environmental changes or the presence of specific pollutants, and the role that compounds like this compound play in these responses. aau.dk
Table 1: Hypothetical Multi-Omics Study of a Soil Microbiome and this compound
| Omics Layer | Potential Research Question | Hypothetical Findings | Implication for this compound |
| Metagenomics | Which microorganisms possess the genetic potential to synthesize or degrade this compound? | Identification of gene clusters for branched-chain fatty acid synthesis in Bacillus and Streptomyces species. | Suggests these genera are key players in the compound's lifecycle in the soil environment. |
| Metatranscriptomics | Under what environmental conditions are the genes for this compound metabolism actively transcribed? | Upregulation of synthesis genes in the presence of specific plant root exudates and downregulation under nutrient-limited conditions. | Indicates a potential role in plant-microbe interactions or as a response to nutrient availability. |
| Metaproteomics | Which enzymes involved in the turnover of this compound are abundant in the microbial community? | High abundance of specific esterases in fungal species, suggesting their role in the degradation of the compound. | Points to a role for fungi in the recycling of this carbon source within the soil ecosystem. |
| Metabolomics | How does the concentration of this compound correlate with other metabolites in the soil environment? | A positive correlation with the presence of certain antimicrobial compounds and a negative correlation with key signaling molecules. | Suggests a potential function in microbial competition or interference with quorum sensing pathways. |
Interdisciplinary Research Gaps and Collaborative Opportunities
The current understanding of this compound is fragmented, highlighting significant gaps that can only be addressed through interdisciplinary research. Chemical ecology, a field that utilizes biochemistry, biology, and organic chemistry to understand the chemical interactions of organisms with their environment, provides a framework for such collaborations. uni-jena.dewikipedia.org
One of the primary research gaps is the lack of knowledge regarding the ecological triggers and biological functions of this compound. Is it a signaling molecule, a component of a microbial biofilm, or a defense compound? Answering these questions requires a concerted effort from researchers across various fields.
Collaborative opportunities abound for advancing our knowledge of this compound. Analytical chemists are needed to develop more sensitive and specific methods for detecting and quantifying this compound in complex environmental matrices. Microbial ecologists can design experiments to investigate its role in microbial community structure and function. researchgate.net Molecular biologists can work to elucidate the enzymatic pathways for its synthesis and the genetic regulation of these pathways. researchgate.net Finally, computational biologists and bioinformaticians are essential for integrating the large datasets generated by multi-omics studies and for modeling the compound's interactions within ecosystems. nih.gov
Table 2: Potential Interdisciplinary Collaborations for this compound Research
| Collaborating Disciplines | Expertise Provided | Key Research Questions to Address | Potential Outcomes |
| Analytical Chemistry & Microbial Ecology | Development of sensitive detection methods; experimental design for microbial community studies. | What is the distribution and concentration of this compound in different environments? How does its presence affect microbial diversity? | Mapping the biogeography of the compound; identifying its influence on microbial community composition. |
| Molecular Biology & Organic Synthesis | Gene knockout and expression studies; synthesis of labeled isotopic standards. | What are the specific genes and enzymes responsible for the biosynthesis of this compound? | Elucidation of the complete biosynthetic pathway; providing tools for flux analysis. |
| Environmental Science & Bioinformatics | Field sampling and contextual environmental data; integration and modeling of multi-omics data. | How do environmental factors like temperature, pH, and nutrient levels influence the production of this compound? | Predictive models of the compound's production based on environmental parameters; understanding its role in ecosystem responses to change. |
| Chemical Ecology & Plant Science | Bioassays for signaling and defense; analysis of plant-microbe interactions. | Does this compound act as a signaling molecule between microbes or between microbes and plants? | Discovery of novel semiochemical functions; potential applications in agriculture for crop protection. |
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing Methyl 9-methylundecanoate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves esterification of 9-methylundecanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Critical steps include:
- Reagent Purity : Use high-purity reagents (≥99%) to minimize side reactions. Specify suppliers and lot numbers to ensure reproducibility .
- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ester. Validate purity via gas chromatography (GC) with flame ionization detection (FID), targeting a single peak with ≥98% area .
- Characterization : Confirm structure using -NMR (e.g., methyl ester singlet at δ 3.65 ppm) and FT-IR (C=O stretch ~1740 cm⁻¹) .
Q. Which analytical techniques are optimal for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Thermal Properties : Use differential scanning calorimetry (DSC) to determine melting point () and enthalpy of fusion. Compare results with computational predictions (e.g., group contribution methods) .
- Volatility : Measure vapor pressure using static or dynamic methods (e.g., transpiration technique) across a temperature range. Fit data to Antoine equation for modeling .
- Spectroscopy : Employ high-resolution mass spectrometry (HRMS) for molecular ion confirmation and -NMR to resolve branching effects (e.g., 9-methyl carbon at δ 22–25 ppm) .
Advanced Research Questions
Q. How should researchers address contradictions in reported thermodynamic data (e.g., melting points) for this compound?
- Methodological Answer :
- Data Validation : Cross-reference measurements from independent laboratories and prioritize peer-reviewed datasets (e.g., NIST Standard Reference Data ).
- Experimental Replication : Replicate studies using identical conditions (e.g., heating rate in DSC, sample purity) to isolate variables. For example, discrepancies in may arise from polymorphic forms or impurities .
- Statistical Analysis : Apply error-propagation models to quantify uncertainty. If conflicting values persist, conduct meta-analyses to identify systematic biases (e.g., calibration errors in instrumentation) .
Q. What strategies optimize the chromatographic separation of this compound in complex mixtures?
- Methodological Answer :
- Column Selection : Use polar stationary phases (e.g., DB-WAX) for esters, optimizing temperature ramps to resolve co-eluting branched isomers .
- Detection Sensitivity : Pair GC with mass spectrometry (GC-MS) for trace quantification. Validate limits of detection (LOD) and quantification (LOQ) using spiked samples .
- Method Robustness : Perform inter-laboratory comparisons to assess reproducibility. Document retention indices and relative response factors for cross-platform consistency .
Methodological Considerations
- Ethical and Safety Protocols : Follow guidelines for handling flammable esters (e.g., inert atmosphere storage, PPE compliance) as per safety data sheets (SDS) .
- Reproducibility : Document experimental parameters (e.g., heating rates, column dimensions) in line with materials and methods standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
